molecular formula C19H19ClN2O3 B299840 3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Numéro de catalogue B299840
Poids moléculaire: 358.8 g/mol
Clé InChI: WKMDYXVTFBXRNZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, also known as CMMPB, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G-protein coupled receptor that is involved in various physiological and pathological processes.

Mécanisme D'action

3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide acts as a competitive antagonist of mGluR1, which is a member of the family C G-protein coupled receptors. It binds to the orthosteric site of mGluR1 and prevents the binding of glutamate, the endogenous ligand of the receptor. This results in the inhibition of the downstream signaling pathways that are activated by mGluR1, such as the phospholipase C and the mitogen-activated protein kinase pathways. The net effect of mGluR1 inhibition by 3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide depends on the specific physiological context and the expression pattern of mGluR1 in different brain regions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide are mainly related to its inhibition of mGluR1 signaling. This can lead to the modulation of synaptic transmission, synaptic plasticity, and neuronal excitability in different brain regions. For example, 3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to reduce the excitability of dorsal horn neurons in the spinal cord, which is involved in pain processing. It has also been shown to reduce the release of glutamate and dopamine in the striatum, which is involved in addiction and motor control.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide in lab experiments is its high selectivity and potency for mGluR1. This allows for the specific manipulation of mGluR1 signaling without affecting other receptors or pathways. Another advantage is its good solubility in water and organic solvents, which facilitates its administration and delivery to the target tissues. However, there are also some limitations to the use of 3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide. One limitation is its relatively low stability in solution, which requires careful handling and storage. Another limitation is its potential off-target effects on other mGluR subtypes or non-GPCR targets, which may complicate the interpretation of the results.

Orientations Futures

There are several future directions for the research on 3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide and mGluR1. One direction is to investigate the role of mGluR1 in other physiological and pathological processes, such as cognition, mood, and epilepsy. Another direction is to develop more selective and stable mGluR1 antagonists that can be used in clinical trials for the treatment of various disorders. Furthermore, the combination of 3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide with other drugs or therapies may enhance its therapeutic efficacy and reduce its side effects. Overall, the research on 3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide and mGluR1 has the potential to provide valuable insights into the molecular mechanisms of brain function and dysfunction, and to pave the way for the development of novel treatments for neurological and psychiatric disorders.

Méthodes De Synthèse

The synthesis of 3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide involves several steps, including the preparation of 3-chloro-4-methylbenzoic acid, the synthesis of 3-(4-morpholinylcarbonyl)phenylboronic acid, and the Suzuki-Miyaura coupling reaction between the two intermediates. The final product is obtained after purification by column chromatography and recrystallization. The yield of 3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is typically around 40-50%, and the purity is >98%.

Applications De Recherche Scientifique

3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes, such as pain, anxiety, addiction, and neurodegeneration. It has been shown to have therapeutic potential in several animal models of these disorders. For example, 3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to reduce pain and anxiety behaviors in rats, and to improve motor function and reduce neuroinflammation in a mouse model of Parkinson's disease.

Propriétés

Nom du produit

3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Formule moléculaire

C19H19ClN2O3

Poids moléculaire

358.8 g/mol

Nom IUPAC

3-chloro-4-methyl-N-[3-(morpholine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C19H19ClN2O3/c1-13-5-6-14(12-17(13)20)18(23)21-16-4-2-3-15(11-16)19(24)22-7-9-25-10-8-22/h2-6,11-12H,7-10H2,1H3,(H,21,23)

Clé InChI

WKMDYXVTFBXRNZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)Cl

SMILES canonique

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.